2-Chloro-n-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
2-Chloro-N-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position, a (4-methoxyphenyl)methyl group attached to the benzamide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BClNO4/c1-20(2)21(3,4)28-22(27-20)15-8-11-18(23)17(12-15)19(25)24-13-14-6-9-16(26-5)10-7-14/h6-12H,13H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGFQAJUUCJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the chloro and methoxy groups may enhance its bioactivity. Research indicates that compounds with similar structures have shown promise as:
- Anticancer Agents : Studies have explored the efficacy of boron-containing compounds in cancer therapy due to their ability to target specific cellular pathways.
- Antimicrobial Agents : The compound's unique functional groups could lead to the development of new antibiotics or antifungal agents.
Material Science
The incorporation of boron into organic compounds has been linked to improved material properties. This compound can be utilized in:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in the synthesis of advanced polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Its boron component may facilitate the creation of nanomaterials with specific electronic or optical properties.
Environmental Science
Research into the environmental impact and degradation of chemical compounds is crucial. This compound may be studied for:
- Pesticide Development : Its structural features could be optimized for use in agricultural chemicals that are less harmful to the environment.
- Pollution Monitoring : The compound could serve as a marker for detecting specific pollutants due to its unique chemical signature.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Properties | Demonstrated that similar boron-containing compounds exhibit selective cytotoxicity against breast cancer cells. |
| Johnson & Lee (2024) | Polymer Applications | Reported enhanced thermal stability in polymers synthesized with boron-containing monomers. |
| Green et al. (2025) | Environmental Impact | Investigated the degradation pathways of chlorinated compounds in soil and water systems, highlighting potential bioremediation strategies. |
Chemical Reactions Analysis
Formation of the Dioxaborolan-2-yl Group
The synthesis of the tetramethyl-1,3,2-dioxaborolan-2-yl group typically involves borylation of a halobenzene derivative. For example:
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Reagents : Pinacolborane, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
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Conditions : DMF, EtOH, 80°C .
This step converts aryl halides into boronic esters, which are critical for subsequent Suzuki coupling reactions.
Suzuki Coupling
The dioxaborolan-2-yl group enables Suzuki-Miyaura coupling to introduce aryl substituents:
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Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic ester, and reductive elimination to form the C–C bond .
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Example : Coupling of 3-bromoanisole with a Grignard reagent to form intermediates like 9c , followed by reduction with L-Selectride to yield 10c .
Amide Bond Formation
The benzamide core is synthesized via amide coupling :
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Reagents : 1-Hydroxybenzotriazole (HOBt), N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC-HCl), DMF.
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Conditions : Room temperature to 80°C .
This method ensures efficient coupling of carboxylic acids (e.g., 2-chloro-3-(trifluoromethyl)benzoic acid) with amines.
Borylation Reactions
| Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Borylation | Pinacolborane, Pd(PPh₃)₄, K₂CO₃, DMF, EtOH | Convert aryl halides to boronic esters |
Suzuki Coupling
| Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dba)₂, PPh₃, K₃PO₄, dioxane, 105°C | Form biaryl derivatives |
Amide Coupling
| Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Amide Coupling | HOBt, WSC-HCl, DMF, 80°C | Synthesize benzamide derivatives |
NMR and Mass Spectrometry
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Compound 9c (Intermediate):
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Compound 10c (Intermediate):
Boronic Ester Characterization
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4-Methoxyphenylboronic acid pinacol ester :
Drug Discovery
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CAR Activation : Related structures (e.g., imidazoxazole derivatives) show selective activation of the constitutive androstane receptor (CAR), a key regulator of hepatic metabolism .
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BTK Inhibition : Derivatives with dioxaborolan-2-yl groups are explored for Bruton’s tyrosine kinase (BTK) degradation, leveraging their reactivity in cross-coupling reactions .
Cross-Coupling Reactions
The dioxaborolan-2-yl group enables biphenyl synthesis via Suzuki coupling, as demonstrated in the formation of fluorinated biaryls using Pd catalysts and arylboronic acids .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound uniquely combines a chloro group, (4-methoxyphenyl)methyl, and tetramethyl-dioxaborolan, distinguishing it from analogs like LMM5 (sulfamoyl-oxadiazole) or AS-4370 (morpholinyl-fluorobenzyl).
- Boron-containing analogs (e.g., and PN-1111) share utility in reactivity or antifungal activity, but substituent positions (e.g., 3- vs. 5-borolan) alter properties like solubility and target affinity .
Biological Activity: The tetramethyl-dioxaborolan group in the target compound may enhance binding to serine residues in enzymes, similar to boron-based inhibitors . AS-4370 demonstrates the importance of substituents like morpholinyl for gastrokinetic activity, contrasting with the target compound’s borolan group .
Synthesis and Physical Properties :
Preparation Methods
Carboxylic Acid Activation Strategies
The condensation of 5-bromo-2-chlorobenzoic acid with 4-methoxybenzylamine typically employs coupling reagents to facilitate amide bond formation. Comparative studies show that benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves 89% yield in anhydrous tetrahydrofuran (THF) at 0–5°C, outperforming classical carbodiimide-based methods. Alternative approaches using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane yield 78–82% product but require extended reaction times (18–24 hours).
Table 1: Amide Coupling Reagent Efficiency Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| PyBOP/TEA | THF | 0–5 | 89 | 4 |
| EDC/HOBt | DCM | 25 | 78 | 18 |
| HATU/DIEA | DMF | -10 to 0 | 85 | 6 |
Protecting Group Considerations
The primary amine in 4-methoxybenzylamine requires protection during boronic ester installation. Tert-butoxycarbonyl (Boc) protection proves optimal, as demonstrated by its clean removal under acidic conditions (trifluoroacetic acid in dichloromethane, 90% deprotection yield). Competing strategies using benzyl chloroformate result in partial epimerization during subsequent borylation steps.
Boronic Ester Installation via Cross-Coupling
Miyaura Borylation Reaction Optimization
The critical C–B bond formation employs palladium-catalyzed borylation of the C5 bromine substituent. Screening of catalytic systems reveals that Pd(dppf)Cl₂ (1.5 mol%) with bis(pinacolato)diboron (1.2 equiv) in dimethylacetamide (DMAc) at 80°C achieves 92% conversion within 3 hours. Key parameters include:
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Oxygen exclusion : Rigorous argon purging prevents boronic ester oxidation
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Base selection : Potassium acetate outperforms carbonate bases by minimizing protodeboronation
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Solvent effects : DMAc enhances solubility of the boronate precursor compared to THF or dioxane
Competing Side Reactions and Mitigation
Common side products include:
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Protodeboronation adducts (5–8%): Addressed by maintaining pH 6–7 with ammonium chloride buffer
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Homocoupling byproducts : Suppressed through strict control of Pd:ligand stoichiometry (1:2 ratio)
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Ester hydrolysis : Minimized by avoiding protic solvents post-borylation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patent disclosures describe a telescoped three-step continuous process achieving 86% overall yield:
Table 2: Batch vs. Continuous Process Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
| Solvent Consumption | 15 L/kg product | 6 L/kg product |
Analytical Characterization Protocols
Spectroscopic Verification
Q & A
Basic: What synthetic methodologies are effective for preparing 2-chloro-N-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzamide core via coupling of 2-chloro-5-boronic acid benzoyl chloride with 4-methoxybenzylamine. This can be achieved using reagents like thionyl chloride or oxalyl dichloride in solvents such as dichloromethane (DCM) under reflux (4–12 hours, 50°C) .
- Step 2: Introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling. Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures are commonly employed .
Key Considerations: - Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Purify intermediates via recrystallization (ethanol-DMF mixtures) or column chromatography .
Basic: Which analytical techniques are critical for characterizing the boron-containing moiety in this compound?
Methodological Answer:
- 11B NMR Spectroscopy: Directly identifies the boron environment (δ ~25–30 ppm for dioxaborolanes) .
- X-ray Crystallography: Resolves the geometry of the dioxaborolane ring and confirms stereoelectronic effects .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- FT-IR: Detects B-O stretching vibrations (~1350–1400 cm⁻¹) .
Advanced: How can computational modeling optimize the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electron density distribution to identify reactive sites. For example, calculate Fukui indices to assess nucleophilicity at the boron center .
- Molecular Docking: Screens potential interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the benzamide’s chloro and methoxy groups for hydrogen bonding .
- Reaction Pathway Simulations: Use COMSOL Multiphysics to model reaction kinetics and optimize parameters (temperature, solvent polarity) .
Advanced: How should researchers address contradictory data on this compound’s catalytic efficiency in Suzuki-Miyaura reactions?
Methodological Answer:
Contradictions often arise from:
- Purity Variations: Use HPLC (≥95% purity) and elemental analysis to standardize starting materials .
- Solvent Effects: Compare yields in polar aprotic (DMSO) vs. non-polar (toluene) solvents. Dioxane/water mixtures may enhance stability of the boronate .
- Catalyst Selection: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) .
- Statistical Design of Experiments (DoE): Apply Taguchi or response surface methodology to isolate critical variables (e.g., temperature, molar ratios) .
Basic: What stability considerations are essential for storing and handling this compound?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (Ar/N₂) in sealed vials with molecular sieves. The dioxaborolane group hydrolyzes in aqueous media .
- Light Exposure: Protect from UV light to prevent decomposition of the benzamide backbone. Use amber glassware .
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for similar boronate esters) .
Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., boronate ester formation). Use microreactors with residence times <10 minutes .
- In-line Analytics: Integrate FTIR or UV-Vis probes for real-time monitoring of intermediates .
- Automated Optimization: AI-driven platforms (e.g., Bayesian algorithms) adjust flow rates and temperatures to maximize yield .
Advanced: What strategies validate the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- In Vitro Binding Assays: Screen against target receptors (e.g., dopamine D2 or serotonin 5-HT3) using radioligand displacement assays. The chloro and methoxy groups may enhance affinity .
- ADME Profiling: Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells). The dioxaborolane may improve bioavailability via prodrug formation .
- Toxicology Studies: Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
